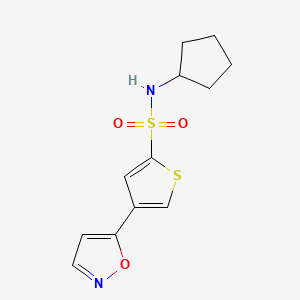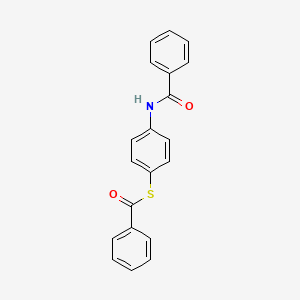![molecular formula C24H23ClN2 B15154506 N-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methyl}-1-phenylethanamine](/img/structure/B15154506.png)
N-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methyl}-1-phenylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound ({1-[(2-CHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)(1-PHENYLETHYL)AMINE is an indole derivative. Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities . This compound, with its unique structure, is of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including ({1-[(2-CHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)(1-PHENYLETHYL)AMINE , often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and ketones under acidic conditions to form the indole ring . For this specific compound, the reaction involves the condensation of 2-chlorobenzyl chloride with indole-3-carboxaldehyde, followed by reductive amination with 1-phenylethylamine.
Industrial Production Methods
Industrial production of indole derivatives generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
({1-[(2-CHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)(1-PHENYLETHYL)AMINE: undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation and nitration reactions often use reagents like bromine and nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indole-3-carboxylic acids, while substitution reactions can introduce various functional groups onto the indole ring .
Aplicaciones Científicas De Investigación
({1-[(2-CHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)(1-PHENYLETHYL)AMINE: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ({1-[(2-CHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)(1-PHENYLETHYL)AMINE involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. This compound may affect signaling pathways involved in cell growth, apoptosis, and immune responses .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An essential amino acid containing an indole ring.
Indomethacin: A nonsteroidal anti-inflammatory drug with an indole core.
Uniqueness
({1-[(2-CHLOROPHENYL)METHYL]INDOL-3-YL}METHYL)(1-PHENYLETHYL)AMINE: is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a 2-chlorophenyl group and a 1-phenylethylamine moiety differentiates it from other indole derivatives .
Propiedades
Fórmula molecular |
C24H23ClN2 |
|---|---|
Peso molecular |
374.9 g/mol |
Nombre IUPAC |
N-[[1-[(2-chlorophenyl)methyl]indol-3-yl]methyl]-1-phenylethanamine |
InChI |
InChI=1S/C24H23ClN2/c1-18(19-9-3-2-4-10-19)26-15-21-17-27(24-14-8-6-12-22(21)24)16-20-11-5-7-13-23(20)25/h2-14,17-18,26H,15-16H2,1H3 |
Clave InChI |
RPQSCAQQIFGLOF-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)NCC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5R,7S)-3-[(2-hydroxyethyl)(methyl)amino]tricyclo[3.3.1.1~3,7~]decan-1-ol](/img/structure/B15154424.png)

![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-bromophenyl)carbonyl]amino}benzoate](/img/structure/B15154440.png)


![Methyl 5-{[(2,4-dichlorophenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B15154454.png)
![1-[benzyl(1H-indol-3-ylacetyl)amino]-N-(2,6-dimethylphenyl)cyclohexanecarboxamide](/img/structure/B15154455.png)
![ethyl 1-{N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}piperidine-4-carboxylate](/img/structure/B15154468.png)


![N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-2-methoxybenzamide](/img/structure/B15154486.png)

![4-hydroxy-5-(4-methoxyphenyl)-2-(piperidin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B15154488.png)
![1,3-dimethyl-5-({[3-(2-oxopyrrolidin-1-yl)propyl]amino}methyl)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B15154514.png)
